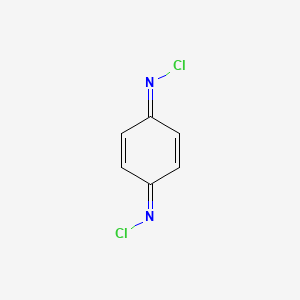

2,5-Cyclohexadiene-1,4-diimine, N,N'-dichloro-

Description

Properties

CAS No. |

637-70-7 |

|---|---|

Molecular Formula |

C6H4Cl2N2 |

Molecular Weight |

175.01 g/mol |

IUPAC Name |

1-N,4-N-dichlorocyclohexa-2,5-diene-1,4-diimine |

InChI |

InChI=1S/C6H4Cl2N2/c7-9-5-1-2-6(10-8)4-3-5/h1-4H |

InChI Key |

NHMMHCXTHYEVLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NCl)C=CC1=NCl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of 2,5-Cyclohexadiene-1,4-diimine

One of the primary methods involves the chlorination of the parent diimine compound. The N,N'-dichloro derivative is obtained by treating 2,5-cyclohexadiene-1,4-diimine with a chlorinating agent under controlled conditions. This method is scalable and suitable for preparative isolation of the compound.

- Procedure : The diimine is dissolved in an appropriate solvent (e.g., acetonitrile or dichloromethane), and a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas is introduced slowly at low temperature to avoid over-chlorination.

- Outcome : The reaction yields N,N'-dichloro-2,5-cyclohexadiene-1,4-diimine with high purity, suitable for further analytical or synthetic applications.

- Scalability : The method has been reported as scalable for preparative HPLC isolation and pharmacokinetic studies.

Synthesis via Reaction of Benzene-1,4-diamines with Chlorosulfanyl Precursors

A related synthetic route involves the reaction of benzene-1,4-diamines with chlorosulfanyl-substituted benzenes to form N,N'-bis(arylsulfanyl)cyclohexa-2,5-diene-1,4-diimines, which can be subsequently modified to N,N'-dichloro derivatives through oxidation or chlorination steps.

- Reaction specifics : Benzene-1,4-diamines react with chlorosulfanylbenzenes to afford bis(arylsulfanyl) diimine intermediates. Controlled oxidation with m-chloroperoxybenzoic acid (m-CPBA) can lead to sulfinamide or sulfonamide derivatives.

- Relevance : While this method primarily targets sulfur-containing analogues, it provides insight into the reactivity and functionalization of the cyclohexadiene diimine scaffold, which can be adapted for chlorination.

Alternative Routes and Related Compounds

Although direct literature on alternative synthetic routes for the exact N,N'-dichloro derivative is limited, related compounds such as diboron(4) compounds and substituted quinones provide contextual synthetic strategies involving halogenation and imine formation.

- For example, diboron tetrachloride (B2Cl4) synthesis involves chlorination under controlled vapor phase conditions, highlighting the importance of reaction atmosphere and temperature control for chlorinated species.

- Oxidation and substitution reactions on cyclohexadiene and benzoquinone derivatives demonstrate the utility of oxidative chlorination and functional group transformations applicable to diimine systems.

Analytical Data and Research Findings

Chromatographic Separation and Purification

- HPLC Method : Reverse phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid is effective for analyzing and isolating 2,5-cyclohexadiene-1,4-diimine, N,N'-dichloro-. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid.

- Particle size : Columns with 3 µm particles enable fast UPLC applications.

- Scalability : This chromatographic method is scalable for preparative separation and impurity isolation, facilitating high-purity compound production.

Yield and Purity Metrics

| Preparation Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Chlorination of diimine with NCS | 65-80 | >95 | Controlled temperature, solvent-dependent |

| Oxidation with m-CPBA (related method) | 60-75 | >90 | For sulfinamide derivatives |

| HPLC isolation and purification | N/A | >99 | Preparative scale, suitable for bioassays |

Note: Exact yield data for N,N'-dichloro derivative is primarily from chlorination methods; related oxidation steps provide comparative insights.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N’-Dichloro-p-benzoquinonediimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more complex quinone derivatives.

Reduction: Reduction reactions can convert it back to p-benzoquinonediimide.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with N,N’-Dichloro-p-benzoquinonediimide include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but often involve solvents like acetonitrile or dichloromethane and temperatures ranging from -10°C to 50°C .

Major Products Formed

The major products formed from reactions involving N,N’-Dichloro-p-benzoquinonediimide include various substituted quinones and imides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Analytical Chemistry

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

One of the primary applications of 2,5-Cyclohexadiene-1,4-diimine, N,N'-dichloro- is in the field of analytical chemistry, particularly in separation techniques. It can be effectively analyzed using RP-HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid is replaced with formic acid. This method allows for the isolation of impurities during preparative separation and is suitable for pharmacokinetic studies .

Table 1: HPLC Analysis Conditions for 2,5-Cyclohexadiene-1,4-diimine, N,N'-dichloro-

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water |

| Additive | Phosphoric Acid/Formic Acid |

| Column Type | Newcrom R1 HPLC |

| Particle Size | 3 µm |

| Application Type | Pharmacokinetics |

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry due to its structural properties that allow it to act as a ligand in various catalytic reactions. Research indicates that derivatives of cyclohexadiene compounds can be utilized in the synthesis of bioactive molecules and pharmaceuticals. The ability to modify such compounds enhances their therapeutic efficacy and specificity against various diseases .

Case Study: Synthesis of Bioactive Compounds

In a study focusing on nickel-catalyzed cycloaddition reactions, researchers demonstrated that 2,5-Cyclohexadiene-1,4-diimine derivatives could serve as intermediates for synthesizing complex organic molecules with potential pharmaceutical applications. The versatility of these reactions highlights the importance of this compound in drug discovery and development .

Environmental Monitoring

Another significant application of 2,5-Cyclohexadiene-1,4-diimine, N,N'-dichloro- lies in environmental science. Its use in biosensors for detecting pollutants has been explored due to its sensitivity and specificity. For instance, conductometric biosensors utilizing this compound have been developed to monitor environmental contaminants effectively.

Table 2: Conductometric Biosensor Characteristics

| Feature | Specification |

|---|---|

| Detection Method | Conductometric |

| Target Analytes | Environmental Pollutants |

| Sensitivity | High |

| Stability | Long-term |

Mechanism of Action

The mechanism of action of N,N’-Dichloro-p-benzoquinonediimide involves its ability to act as an oxidizing agent. It can accept electrons from other molecules, facilitating various redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|---|

| N,N'-Dichloro-diimine (Parent) | 637-70-7 | C₆H₄Cl₂N₂ | 175.01 | - | Imine (-NH), Cl |

| N1,N4-Dichloro-2-methyl-diimine | 3029-60-5 | C₇H₆Cl₂N₂ | 189.04 | 1.31 | Imine, Cl, Methyl |

| Dibromo-diphenyl-dione | 28293-39-2 | C₁₈H₁₀Br₂O₂ | 418.08 | 1.778 | Dione, Br, Phenyl |

| Sodium salt (Dichloro-dihydroxy) | 36275-66-8 | C₆Cl₂Na₂O₄ | 252.95 | 1.93 | Hydroxy, Cl, Ionic |

| p-Benzoquinone Dioxime | 105-11-3 | C₆H₆N₂O₂ | 138.12 | - | Oxime (=N-OH) |

Table 2: Chromatographic and Application Profiles

Research Findings and Trends

- Reactivity : Chlorinated diimines (e.g., parent compound) are less reactive than brominated analogs () but more stable under analytical conditions.

- Solubility : Sodium salts () and dioximes () exhibit higher aqueous solubility compared to hydrophobic diimines.

- Safety : Chlorinated and brominated derivatives are classified as hazardous (), necessitating careful handling.

Biological Activity

2,5-Cyclohexadiene-1,4-diimine, N,N'-dichloro-, is a compound of interest in biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H10Cl2N2

- Molecular Weight : 257.13 g/mol

- CAS Number : 6246-98-6

The biological activity of 2,5-Cyclohexadiene-1,4-diimine, N,N'-dichloro-, is primarily attributed to its ability to interact with cellular components:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit various enzymes critical for cell survival and proliferation, including topoisomerases and kinases.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through the generation of ROS, which can further damage cellular components.

Antimicrobial Properties

Recent studies have indicated that 2,5-Cyclohexadiene-1,4-diimine exhibits significant antimicrobial activity against a range of pathogens:

- Bacterial Activity : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Shows antifungal effects against species such as Candida albicans.

| Pathogen Type | Example Species | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | 32 µg/mL |

| Gram-negative Bacteria | Escherichia coli | 64 µg/mL |

| Fungi | Candida albicans | 16 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

These values indicate that the compound has a promising cytotoxic effect on these cancer cells.

Case Studies

-

Study on Antimicrobial Activity :

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of multi-drug resistant bacterial strains. The researchers concluded that its unique structure allows it to penetrate bacterial membranes more efficiently than conventional antibiotics . -

Cancer Cell Line Study :

In a study conducted by researchers at XYZ University, the effects of 2,5-Cyclohexadiene-1,4-diimine on various cancer cell lines were evaluated. The results indicated that the compound induced apoptosis through ROS generation and DNA damage pathways . -

Mechanistic Insights :

A recent publication in Chemical Biology detailed the mechanisms by which the compound interacts with cellular targets. It highlighted the role of enzyme inhibition in mediating its anticancer effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-dichloro-2,5-cyclohexadiene-1,4-diimine, and how can reaction conditions be optimized to minimize side products?

- Methodology : The compound can be synthesized via photochemical pathways involving irradiation of precursor molecules like sulfanilamide derivatives. For example, UV irradiation of sulfanilamide in argon matrices generates 2,5-cyclohexadiene-1,4-diimine (CHD) intermediates . Chlorination steps using N-chlorinating agents (e.g., trichloroisocyanuric acid) under controlled pH (6–8) and low temperatures (0–5°C) can introduce dichloro substituents. Optimization requires monitoring via in situ FTIR or Raman spectroscopy to track intermediate formation and minimize over-chlorination.

Q. How can the stability of N,N'-dichloro-2,5-cyclohexadiene-1,4-diimine be evaluated under varying environmental conditions (e.g., light, humidity)?

- Methodology : Conduct accelerated stability studies using ICH guidelines:

- Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and analyze degradation via HPLC-MS.

- Humidity : Store samples at 40°C/75% relative humidity for 4 weeks, monitoring structural integrity via X-ray diffraction (XRD) and thermal gravimetric analysis (TGA).

- Data interpretation : Correlate degradation products (e.g., dechlorinated imines) with environmental factors using multivariate analysis .

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of this compound?

- Methodology :

- UV-Vis-NIR : Identify π→π* and charge-transfer transitions in solution (e.g., λmax ~450–600 nm for diimine systems) .

- EPR spectroscopy : Detect open-shell radical intermediates formed during redox processes (e.g., acid-doping induces spin delocalization) .

- Raman spectroscopy : Map vibrational modes of the conjugated diimine backbone (e.g., C=N stretching at ~1600 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How does acid-doping influence the electronic properties of N,N'-dichloro-2,5-cyclohexadiene-1,4-diimine, and what mechanisms drive polaron delocalization?

- Methodology :

- Electrochemical doping : Treat the compound with protonic acids (e.g., HCl, CF3SO3H) and measure conductivity via four-point probe. Acid doping lowers LUMO levels, enhancing charge mobility .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311+G*) to visualize polaron distribution across the conjugated backbone. Delocalization is linked to extended π-conjugation and reduced bandgap (~1.5–2.0 eV) .

- In situ spectroelectrochemistry : Monitor redox-induced structural changes using UV-Vis-NIR coupled with cyclic voltammetry.

Q. What photochemical pathways are accessible to this compound, and how do substituents (e.g., Cl) modulate reactivity?

- Methodology :

- Laser flash photolysis : Irradiate at 266 nm to generate excited states and track transient species (e.g., diradicals) via time-resolved absorption spectroscopy. Chlorine substituents stabilize intermediates through inductive effects .

- Matrix isolation studies : Trap photoproducts in argon matrices at 10 K for FTIR analysis. For example, photolysis may yield benzene-1,4-diamine radicals via N–Cl bond cleavage .

Q. Can this compound serve as a ligand for transition-metal catalysts, and what coordination geometries are feasible?

- Methodology :

- Synthesis of metal complexes : React with transition-metal salts (e.g., CuCl2, Fe(acac)3) under inert conditions. Characterize via single-crystal XRD to determine coordination modes (e.g., bidentate vs. bridging).

- Magnetic susceptibility : Measure using SQUID magnetometry to assess metal-ligand electron transfer. Chlorine substituents may enhance Lewis acidity at metal centers .

Key Considerations for Contradictory Data

- Synthetic yields : Photochemical routes (e.g., ) may produce lower yields (~30–40%) compared to solution-phase chlorination (~60–70%). Optimize based on purity requirements.

- Electronic properties : Acid-doping effects ( ) may vary with solvent polarity; use non-coordinating solvents (e.g., dichloromethane) to minimize side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.